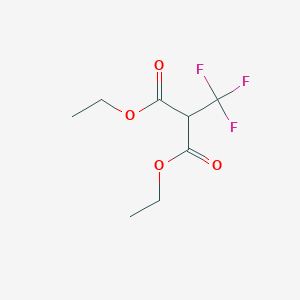
3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-methoxybenzene-1,2-dicarboxylic acid, also known as 3,4-DCMBA, is an organic compound with a molecular formula of C8H5Cl2O4. It is a white crystalline solid with a melting point of 218-220°C. 3,4-DCMBA has been widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-amino-4-chloro-3-methoxybenzene-1,2-dicarboxylic acid, which is used as an inhibitor of the enzyme tyrosinase. Additionally, it has been used as a precursor in the synthesis of 4-chloro-3-methoxybenzaldehyde and 4-chloro-3-methoxybenzene-1,2-dicarboxylic acid.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid is not fully understood. However, it is believed to act as an inhibitor of tyrosinase, an enzyme involved in the biosynthesis of melanin. It is thought to bind to the active site of the enzyme and prevent the formation of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit tyrosinase activity in vitro, suggesting it may have potential anti-melanogenic effects. Additionally, it has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that there is still much that is unknown about its effects and potential toxicity.
Direcciones Futuras
There are many potential future directions for research into 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid. These include further exploration of its potential anti-melanogenic properties, as well as its potential use as an antimicrobial agent. Additionally, further research could be conducted into its effects on other enzymes and its potential applications in other areas of research. Finally, further studies could also be conducted into its potential toxicity and safety in order to determine its suitability for use in laboratory experiments.
Métodos De Síntesis
3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid can be synthesized by a two-step process involving the reaction of 4-chloro-3-methoxybenzene-1,2-dicarboxylic acid with phosphorus oxychloride and subsequent reduction of the product with sodium borohydride.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dichloro-5-methoxybenzene", "maleic anhydride", "sodium hydroxide", "sulfuric acid", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "chloroacetic acid", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: 3,4-dichloro-5-methoxybenzene is reacted with maleic anhydride in the presence of sulfuric acid and water to form 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid.", "Step 2: The crude product from step 1 is dissolved in ethyl acetate and washed with sodium bicarbonate solution to remove any unreacted maleic anhydride.", "Step 3: The organic layer is dried over magnesium sulfate and the solvent is evaporated to yield the pure product.", "Step 4: 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid is then converted to the final product by reacting it with chloroacetic acid in the presence of sodium hydroxide and acetic anhydride.", "Step 5: The resulting intermediate is then treated with pyridine to yield 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid." ] } | |
Número CAS |
57296-46-5 |
Fórmula molecular |
C9H6Cl2O5 |
Peso molecular |
265 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



